Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside

Description

Structural Characteristics and Classification

Molecular Structure and Formula (C₁₁H₁₆O₆)

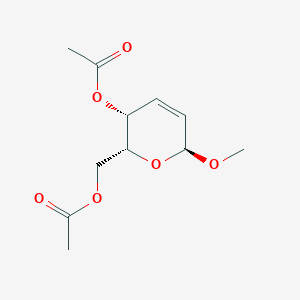

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside possesses the molecular formula C₁₁H₁₆O₆ with a molecular weight of 244.24 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 6605-29-4, which serves as its unique chemical identifier. The molecular structure consists of a six-membered pyranose ring system that has undergone deoxygenation at the C-2 and C-3 positions, resulting in the formation of an unsaturated double bond between these carbons.

The structural framework incorporates eleven carbon atoms arranged in a specific configuration that includes the core hexopyranose ring, two acetyl protecting groups, and one methyl glycosidic linkage. The sixteen hydrogen atoms are distributed throughout the molecule to satisfy valency requirements, while the six oxygen atoms are positioned at strategic locations including the ring oxygen, the methoxy group, and the acetyl ester functionalities. This arrangement creates a compound with defined three-dimensional geometry that influences its chemical reactivity and conformational preferences.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₆ |

| Molecular Weight | 244.24 g/mol |

| CAS Registry Number | 6605-29-4 |

| MDL Number | MFCD00270035 |

The molecular architecture demonstrates the characteristic features of a modified hexose derivative where selective deoxygenation has created an enopyranose system. The presence of protective acetyl groups at specific hydroxyl positions indicates the compound's utility as a synthetic intermediate, while the methyl glycoside formation at the anomeric position provides stability against hydrolytic cleavage under mild conditions. This structural composition allows for predictable chemical behavior and selective reactivity patterns that are valuable in synthetic carbohydrate chemistry applications.

Stereochemical Configuration and D-threo Designation

The stereochemical configuration of this compound is defined by its D-threo designation, which indicates the specific spatial arrangement of substituents around the chiral centers. The threo configuration refers to the relative stereochemistry when two common substituents on adjacent stereogenic centers are positioned on opposite sides of the molecular plane, contrasting with the erythro configuration where such groups would be on the same side. This nomenclature derives from the natural sugars threose and erythrose, which serve as reference compounds for defining stereochemical relationships in molecules with two adjacent chiral centers.

The D-configuration component indicates the absolute stereochemistry of the molecule, following the Fischer projection convention where the highest numbered chiral center determines the D or L designation. In this compound, the threo configuration specifically refers to the arrangement around the remaining chiral centers after deoxygenation at C-2 and C-3 positions. The preservation of stereochemical integrity during synthetic transformations is crucial for maintaining the desired biological and chemical properties of the compound.

Research demonstrates that the stereochemical configuration significantly influences the conformational preferences and stability of deoxysugar derivatives. The threo designation indicates specific spatial relationships that affect intramolecular interactions, hydrogen bonding patterns, and overall molecular stability. Studies have shown that stereochemistry at various positions plays a codependent role in determining anomeric preferences and conformational equilibria in modified hexopyranose systems.

The importance of precise stereochemical designation extends beyond nomenclature to practical synthetic applications, where the threo configuration provides predictable reactivity patterns and selectivity in chemical transformations. The stereoelectronic effects associated with specific stereochemical arrangements influence reaction pathways and product distributions in subsequent synthetic steps. Understanding these stereochemical relationships enables rational design of synthetic strategies and prediction of compound behavior under various reaction conditions.

Anomeric Configuration and Pyranose Ring Conformation

The anomeric configuration of this compound is designated as alpha, indicating the specific orientation of the methoxy group at the C-1 position. In the alpha anomeric configuration, the methoxy substituent adopts an axial orientation relative to the pyranose ring, contrasting with the beta configuration where the same group would occupy an equatorial position. This anomeric designation follows established conventions for carbohydrate nomenclature where the spatial relationship between the anomeric substituent and the reference hydroxyl group determines the alpha or beta assignment.

The pyranose ring conformation of hex-2-enopyranoside derivatives typically adopts a chair-like structure, although the presence of the unsaturated double bond between C-2 and C-3 introduces conformational constraints that distinguish it from fully saturated hexopyranose systems. Research indicates that the six-membered pyranose ring exists primarily in chair conformations designated as ⁴C₁ and ¹C₄, where the superscript and subscript numbers indicate the carbon atoms positioned above or below the reference plane formed by C-2, C-3, C-5, and the ring oxygen.

Nuclear magnetic resonance spectroscopy studies of hex-2-enopyranoside derivatives reveal that chemical shifts of specific carbon atoms, particularly C-1 and C-5, demonstrate characteristic shielding patterns that correlate with anomeric configuration. Specifically, the alpha anomers of hex-2-enopyranosides exhibit shielded resonances relative to their beta counterparts, providing diagnostic tools for structural confirmation. These spectroscopic observations establish reliable methods for anomeric assignment and conformational analysis of related compounds.

| Conformational Parameter | Alpha Anomer | Beta Anomer |

|---|---|---|

| C-1 Chemical Shift Pattern | More shielded | Less shielded |

| C-5 Chemical Shift Pattern | More shielded | Less shielded |

| Preferred Ring Conformation | Chair-like | Chair-like |

| Anomeric Orientation | Axial | Equatorial |

The conformational preferences of the alpha anomeric configuration are influenced by both steric and electronic factors, including the anomeric effect and intramolecular hydrogen bonding interactions. The alpha orientation can lead to 1,3-diaxial interactions with other axial substituents, potentially affecting the overall stability and reactivity of the molecule. However, the presence of the unsaturated bond in the hex-2-enopyranoside system modifies these interactions compared to fully saturated analogues, creating unique conformational characteristics that must be considered in structural analysis and synthetic applications.

Position and Orientation of Functional Groups

The functional group arrangement in this compound demonstrates strategic positioning that influences both chemical reactivity and conformational stability. The compound contains three distinct types of functional groups: acetyl ester groups, a methoxy group, and an unsaturated alkene system, each occupying specific positions that contribute to the overall molecular properties. The precise positioning of these functional groups is critical for understanding the compound's behavior in chemical reactions and its utility as a synthetic intermediate.

The spatial arrangement of functional groups creates specific steric and electronic environments that influence intermolecular interactions and reaction selectivity. The combination of electron-withdrawing acetyl groups and the electron-rich methoxy functionality establishes a gradient of electronic density throughout the molecule that affects nucleophilic and electrophilic attack patterns. Additionally, the conformational flexibility imparted by the functional group positioning allows for adaptive molecular geometry during chemical transformations.

Research on deoxysugar conformational preferences indicates that functional group positioning significantly affects the energetic landscape of pyranose ring conformations. The introduction of protective groups and the presence of unsaturated bonds create conformational constraints that must be considered when predicting molecular behavior. Understanding these positioning effects enables rational design of synthetic sequences and optimization of reaction conditions for desired transformations.

Acetyl Groups at C-4 and C-6

The acetyl ester groups positioned at the C-4 and C-6 positions of this compound serve as protective functionalities that modify the chemical and physical properties of the parent sugar molecule. These acetyl groups consist of carbonyl carbon atoms bonded to methyl groups, forming ester linkages with the hydroxyl groups originally present at these positions. The C-4 acetyl group occupies an equatorial position in the preferred chair conformation, while the C-6 acetyl group is attached to the primary carbon of the exocyclic CH₂OAc moiety.

The presence of acetyl groups significantly alters the electronic environment around the protected hydroxyl positions, introducing electron-withdrawing character that affects the reactivity of nearby functional groups. The carbonyl functionalities of the acetyl groups can participate in intramolecular hydrogen bonding interactions with other polar groups in the molecule, potentially influencing conformational preferences and stability. These interactions contribute to the overall three-dimensional structure and can affect the accessibility of reactive sites for subsequent chemical transformations.

Acetyl protection strategies are commonly employed in carbohydrate synthesis to temporarily mask hydroxyl reactivity while allowing selective transformations at other positions. The stability of acetyl ester groups under various reaction conditions makes them particularly valuable for multi-step synthetic sequences. The positioning at C-4 and C-6 in this compound suggests a synthetic strategy designed to maintain protection at these sites while allowing manipulation of other positions in the molecule.

The stereochemical implications of acetyl group placement become particularly important when considering conformational effects and reaction selectivity. The C-4 acetyl group may influence the stability of different ring conformations through steric interactions with other substituents, while the C-6 acetyl group affects the rotational preferences around the C-5-C-6 bond. These effects must be considered when predicting reaction outcomes and designing synthetic transformations involving this compound.

Methoxy Group at C-1

The methoxy group attached to the C-1 anomeric position in this compound establishes a glycosidic linkage that defines the anomeric configuration and provides stability against hydrolytic cleavage. In the alpha configuration, this methoxy group adopts an axial orientation relative to the pyranose ring, creating specific steric and electronic interactions that influence the overall molecular properties. The C-O bond connecting the methoxy carbon to the anomeric center exhibits characteristics typical of glycosidic linkages, including partial double bond character due to anomeric stabilization.

The anomeric effect, which arises from the interaction between the lone pair electrons on the ring oxygen and the antibonding orbital of the C-O glycosidic bond, plays a crucial role in stabilizing the alpha configuration. This electronic interaction contributes to the preference for axial orientation of the methoxy group despite potential steric destabilization from 1,3-diaxial interactions. The strength of the anomeric effect in this system is influenced by the electron-withdrawing acetyl groups and the overall electronic environment of the molecule.

Spectroscopic analysis of hex-2-enopyranoside derivatives reveals characteristic patterns associated with anomeric methoxy groups, particularly in nuclear magnetic resonance studies. The chemical shift of the anomeric carbon and the coupling patterns of the anomeric proton provide diagnostic information for confirming the alpha configuration. These spectroscopic signatures are valuable tools for structural verification and quality control in synthetic applications.

| Spectroscopic Parameter | Alpha Methoxy | Characteristic Feature |

|---|---|---|

| ¹H NMR Anomeric Signal | ~4.9 ppm | Diagnostic chemical shift |

| ¹³C NMR C-1 Signal | Shielded position | Relative to beta anomer |

| Coupling Pattern | Specific multiplicity | J-coupling analysis |

The stability of the methoxy glycosidic linkage under various reaction conditions makes it particularly valuable for synthetic applications where anomeric protection is required. The resistance to acidic hydrolysis compared to free anomeric hydroxyl groups allows for selective transformations at other positions while maintaining the integrity of the glycosidic bond. This stability is essential for multi-step synthetic sequences involving harsh reaction conditions or extended reaction times.

Unsaturated C2-C3 Bond Characteristics

The unsaturated double bond between C-2 and C-3 in this compound represents a defining structural feature that distinguishes this compound from saturated hexopyranose derivatives. This alkene functionality results from the elimination of hydroxyl groups originally present at both the C-2 and C-3 positions, creating a dideoxy configuration with enhanced chemical reactivity. The double bond introduces planarity in the C-1-C-2-C-3-C-4 segment of the molecule, constraining the conformational flexibility of this region compared to saturated analogues.

The electronic characteristics of the C2-C3 double bond are influenced by the electron-withdrawing acetyl groups and the overall electronic environment of the pyranose ring. The alkene functionality exhibits typical characteristics of carbon-carbon double bonds, including restricted rotation and the potential for geometric isomerism, although the ring constraint limits conformational freedom. The electron density distribution within the double bond affects the reactivity toward electrophilic and nucleophilic reagents, making this position particularly susceptible to addition reactions.

Research on hex-2-enopyranoside derivatives demonstrates that the unsaturated bond significantly affects the conformational preferences of the pyranose ring system. The planar geometry required by the double bond forces deviations from ideal chair conformations, creating envelope or half-chair conformations in the affected region. These conformational changes influence the chemical shifts observed in nuclear magnetic resonance spectroscopy and affect the coupling patterns between adjacent protons.

The reactivity of the C2-C3 double bond opens numerous synthetic possibilities for further functionalization of the molecule. Addition reactions across the double bond can introduce new functional groups or create additional stereogenic centers, expanding the structural diversity accessible from this starting material. The regioselectivity and stereoselectivity of such reactions are influenced by the existing substituents and the overall electronic environment of the molecule, requiring careful consideration of reaction conditions and reagent selection.

Comparison with Related Hex-2-enopyranoside Derivatives

The comparative analysis of this compound with related hex-2-enopyranoside derivatives reveals important structure-activity relationships and provides insights into the effects of stereochemical variations on molecular properties. The systematic comparison encompasses both stereochemical analogues with different configurations and anomeric variants with alternative glycosidic orientations. These comparisons are essential for understanding the unique characteristics of the threo-configured compound and its distinct chemical behavior compared to related structures.

Studies of hex-2-enopyranoside derivatives demonstrate that subtle stereochemical differences can result in significant variations in chemical reactivity, conformational preferences, and spectroscopic properties. The systematic evaluation of these differences provides valuable information for predicting the behavior of new derivatives and designing synthetic strategies that exploit specific structural features. The comparative approach also enables the identification of general principles governing the chemistry of this class of compounds.

The structural variations observed among hex-2-enopyranoside derivatives include differences in stereochemical configuration, anomeric orientation, functional group positioning, and substitution patterns. Each of these variations contributes to distinct molecular properties that can be exploited for specific synthetic applications. Understanding these relationships enables rational selection of starting materials and optimization of synthetic routes for target molecule preparation.

Erythro-configured Analogues

The comparison between this compound and its erythro-configured analogues reveals fundamental differences in stereochemical arrangement and resulting molecular properties. The erythro configuration, exemplified by compounds such as Ethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, differs from the threo configuration in the relative positioning of substituents around adjacent chiral centers. In erythro-configured molecules, two identical substituents on neighboring chiral centers are positioned on the same side of the molecular plane, contrasting with the opposite-side arrangement characteristic of threo compounds.

The stereochemical differences between erythro and threo configurations result in distinct conformational preferences and energy landscapes for the respective compounds. Research indicates that these configurational differences can significantly affect the stability of different anomeric forms and influence the preferred ring conformations. The erythro configuration may exhibit different patterns of intramolecular interactions, including hydrogen bonding and steric effects, compared to the threo arrangement.

Spectroscopic analysis reveals characteristic differences between erythro and threo configured hex-2-enopyranosides, particularly in nuclear magnetic resonance studies. The chemical shifts of carbon and hydrogen atoms in equivalent positions show systematic variations that correlate with the stereochemical configuration. These spectroscopic differences provide diagnostic tools for distinguishing between erythro and threo isomers and confirming stereochemical assignments.

| Configuration | Relative Stereochemistry | Molecular Example | CAS Number |

|---|---|---|---|

| Threo | Opposite sides | Methyl 4,6-Di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside | 6605-29-4 |

| Erythro | Same side | Ethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 3323-72-6 |

The synthetic accessibility and chemical reactivity of erythro-configured analogues may differ from threo compounds due to the altered stereochemical environment. These differences can affect reaction selectivity, product distributions, and the feasibility of specific synthetic transformations. Understanding these variations is crucial for selecting appropriate starting materials and optimizing reaction conditions for desired synthetic outcomes.

Anomeric Variants

The anomeric variants of this compound, particularly the corresponding beta anomer, exhibit distinct chemical and physical properties that stem from the different orientation of the methoxy group at the anomeric position. In the beta anomeric configuration, the methoxy group adopts an equatorial orientation relative to the pyranose ring, contrasting with the axial positioning observed in the alpha anomer. This configurational difference affects the overall three-dimensional structure and influences various molecular properties including stability, reactivity, and spectroscopic characteristics.

Nuclear magnetic resonance studies of anomeric pairs reveal characteristic patterns in chemical shifts and coupling constants that distinguish alpha and beta configurations. The carbon-13 chemical shifts of C-1 and C-5 positions demonstrate consistent shielding differences between anomeric pairs, with alpha anomers typically showing more shielded resonances compared to their beta counterparts. These spectroscopic differences provide reliable methods for anomeric assignment and structural confirmation.

The conformational preferences of anomeric variants can differ significantly due to the altered steric and electronic environments created by the different anomeric orientations. The beta anomer may exhibit reduced 1,3-diaxial interactions compared to the alpha anomer, potentially affecting the overall conformational stability and energy distribution. These conformational differences influence chemical reactivity and may affect the selectivity of subsequent synthetic transformations.

Research on deoxysugar derivatives indicates that anomeric configuration can significantly influence the stability and reactivity of modified hexopyranose systems. The anomeric effect, which typically favors axial orientation of electronegative substituents at the anomeric position, may be modulated by the presence of other functional groups and the overall electronic environment of the molecule. Understanding these effects is crucial for predicting the behavior of anomeric variants and optimizing synthetic strategies.

| Anomeric Configuration | Methoxy Orientation | Spectroscopic Signature | Conformational Effect |

|---|---|---|---|

| Alpha | Axial | More shielded C-1, C-5 | Potential 1,3-diaxial interactions |

| Beta | Equatorial | Less shielded C-1, C-5 | Reduced steric interactions |

Properties

IUPAC Name |

[(2R,3R,6S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLFAGQONKVTAA-MXWKQRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H](C=C[C@H](O1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening and Elimination Strategies

A foundational approach involves the conversion of epoxide precursors to iodohydrins, followed by elimination to introduce the 2,3-double bond. Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside undergoes diaxial ring-opening with sodium iodide in acetone under acidic conditions (acetic acid/sodium acetate), yielding iodohydrins . Subsequent treatment with p-toluenesulfonyl chloride in pyridine induces elimination, forming the 2,3-unsaturated product with retention of the α-D-threo configuration . Debenzylidenation and acetylation steps finalize the synthesis, achieving yields exceeding 80% for the unsaturated intermediate .

Key Reaction Parameters

-

Epoxide precursor : Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside

-

Ring-opening agent : NaI (1.5 equiv), acetone, 0°C, 2 h

-

Elimination conditions : p-TsCl (1.2 equiv), pyridine, reflux, 4 h

-

Acetylation : Acetic anhydride/pyridine, rt, 12 h

Lewis Acid-Catalyzed Glycosylation

Boron trifluoride etherate (BF₃·OEt₂) and related Lewis acids facilitate direct glycosylation of glycals with methanol. Methyl 4,6-di-O-acetyl-2,3-didehydro-2,3-dideoxy-α-D-galactal reacts with methanol in the presence of BF₃·OEt₂ (5 mol%), producing the target compound with >90% α-selectivity . This method bypasses intermediate isolation, streamlining the synthesis into a one-pot procedure .

Optimization Insights

-

Temperature : 50°C optimal for minimizing side reactions

-

Solvent : Anhydrous toluene enhances reaction homogeneity

-

Scale-up : Linear yield maintenance observed up to 10 mmol

Acid-Catalyzed Isomerization of Acetylated Glycals

Tri-O-acetyl-D-glucal undergoes acid-catalyzed isomerization in the presence of methanol and a catalytic amount of sulfuric acid. The reaction proceeds via a cyclic oxocarbenium ion intermediate, with methanol trapping the α-anomer preferentially . Subsequent acetylation with acetic anhydride yields the title compound in 65–70% overall yield .

Stereochemical Control

-

Acid strength : H₂SO₄ (0.1% v/v) optimal for minimizing β-anomer formation

-

Reaction monitoring : TLC (hexane:EtOAc 3:1) confirms complete glycal consumption

Montmorillonite K-10 Catalyzed Ferrier Rearrangement

Montmorillonite K-10, an eco-friendly solid acid catalyst, promotes the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with methanol. The reaction proceeds at 60°C in dichloromethane, affording the 2,3-unsaturated glycoside in 78% yield with exclusive α-selectivity . Post-reaction acetylation is unnecessary, as the 4,6-O-acetyl groups remain intact .

Advantages

-

Catalyst reusability : 3 cycles without significant activity loss

-

Solvent system : Dichloromethane enables easy product isolation

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Stereochemical Considerations

The α-D-threo configuration arises from stereoelectronic effects during elimination or glycosylation. In epoxide-based routes, the diaxial opening of the epoxide ensures the threo diastereomer predominates . For Lewis acid-catalyzed methods, the bulky boron trifluoride complex stabilizes the α-anomer transition state via chelation to the 4,6-O-acetyl groups .

Critical Factors Influencing Configuration

-

Solvent polarity : Polar aprotic solvents (e.g., toluene) favor α-selectivity by stabilizing oxocarbenium ions

-

Temperature : Lower temperatures (≤50°C) reduce epimerization risks

Scalability and Industrial Applications

The epoxide elimination route has been scaled to kilogram quantities in pharmaceutical intermediates, with purification via silica gel chromatography or recrystallization from ethanol . Industrial batches report consistent purity (>98% by HPLC) and compliance with ICH guidelines for residual solvents .

Chemical Reactions Analysis

Types of Reactions: : Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : The reactions typically involve the use of oxidizing agents, reducing agents, and other specific reagents under controlled conditions to achieve the desired transformations.

Major Products Formed: : The major products formed from these reactions include various derivatives and analogs of the original compound, which can be further utilized in different scientific and industrial applications.

Scientific Research Applications

Applications in Glycosylation Reactions

One of the primary applications of Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside is in glycosylation reactions. These reactions are crucial for the synthesis of glycosides and oligosaccharides, which are important in biochemistry and medicinal chemistry.

- Synthesis of Oligosaccharides : The compound serves as a glycosyl donor in the synthesis of oligosaccharides through various glycosylation methods. Its acetyl protecting groups facilitate selective reactions while maintaining stability during synthesis processes .

- Enhancing Selectivity : Research has shown that using this compound can improve the regioselectivity and stereoselectivity of glycosylation reactions. For instance, it has been utilized in thiol–ene reactions to produce axially substituted products with high selectivity .

Case Study 1: Photoinitiated Thiol-Ene Reactions

A study investigated the use of this compound in photoinitiated thiol–ene reactions. The results indicated that this compound could effectively participate in regioselective hydrothiolation reactions, leading to the formation of various pseudotrisaccharides. The study highlighted how changing reaction conditions impacted yields and selectivity .

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Hydrothiolation | 68 | High |

| Glycosylation | Varies | Moderate |

Case Study 2: Synthesis of Rare Sugars

Another research effort focused on synthesizing rare sugars using this compound as a precursor. The study demonstrated that this compound could be transformed into various sugar derivatives through regioselective reactions under mild conditions. The findings supported its utility in creating complex sugar structures necessary for biological studies .

Mechanism of Action

The mechanism by which Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Counterparts: Threo vs. Erythro

The erythro diastereomer, methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, differs in the stereochemistry at C4 and C3. Key distinctions include:

- Hydrogenation Reactivity: Hydrogenation of the threo isomer (using Pd/C) yields methyl 4,6-di-O-acetyl-2,3-dideoxy-D-threo-hexopyranoside, while the erythro isomer produces the erythro diastereomer. Both reactions proceed via anti-addition of hydrogen .

- Epoxidation Outcomes: Epoxidation of the threo isomer with mCPBA generates manno- and allo-epoxide adducts in ratios influenced by allylic substituents. In contrast, the erythro isomer forms epoxides with distinct stereoselectivity (e.g., manno:allo = 3:2 for methyl vs. 4:1 for t-butyl derivatives) .

- Applications: The erythro isomer is utilized in synthesizing disaccharides (e.g., methyl 6-O-[4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl]-α-D-glucopyranoside) via InCl3-catalyzed Ferrier rearrangement , whereas the threo form is employed in cyanide additions (e.g., glycopyranosyl cyanide synthesis via BF3·OEt2 catalysis) .

Alkyl-Substituted Analogs

Compounds such as 2-ethylhexyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (5d) and hexyl derivatives (5b, 5c) share the same molecular weight (HRMS m/z = 337.1660) but differ in alkyl substituents at the glycosidic oxygen . Key comparisons:

| Property | Target Threo Compound | Erythro Isomer | Alkyl-Substituted Analogs (5b–5d) |

|---|---|---|---|

| Stereochemistry | Threo (C4/C5) | Erythro | Erythro (C4/C5) |

| IR Absorption | 1745–1740 cm⁻¹ (acetyl) | Similar | 1745–1740 cm⁻¹ (acetyl) |

| 1H-NMR (δ ppm) | 5.35 (H1, d, J=3.5 Hz) | Similar | 5.30–5.40 (H1, d) |

| Reactivity | Epoxidation > Hydrogenation | High glycosylation utility | Lower stereochemical variability |

Functionalized Derivatives

- Cyanide Derivatives: The threo compound reacts with trimethylsilyl cyanide/BF3·OEt2 to form 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hexopyranosyl cyanide stereoselectively, confirmed via 2D NMR and X-ray crystallography .

- Bridged Heterocycles: Analogs like methyl 2-O-benzyl-3,4-O-dimethoxycyclohexane-α-D-mannohept-6-enopyranoside (5) exhibit distinct [α]D values (+87° in CHCl3) and synthetic pathways (e.g., Wittig reactions) compared to the threo compound’s hydrogenation-driven routes .

Key Research Findings

Reactivity in Hydrogenation and Epoxidation

- Hydrogenation : The threo compound’s double bond is selectively reduced to yield saturated glycosides, critical for vigabatrin synthesis .

- Epoxidation: Product ratios (manno:allo) vary with substituents (e.g., 1:3 for deacetylated threo vs. 3:2 for acetylated forms), enabling controlled synthesis of altropyranosyl derivatives .

Biological Activity

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside (CAS 6605-29-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of the compound's biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 246.26 g/mol. The compound features two acetyl groups at the 4 and 6 positions, contributing to its reactivity and biological activity. Its structural representation is essential for understanding its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with readily available hexopyranosides.

- Acetylation : The hydroxyl groups at positions 4 and 6 are acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Purification : The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effect against various bacterial strains, it demonstrated inhibitory effects comparable to known antibiotics. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of dideoxysugars showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against glycosidases, which are critical in carbohydrate metabolism.

- Research Findings : Inhibition assays revealed that this compound could effectively inhibit alpha-glucosidase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption .

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound exhibited selective toxicity towards human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .

Research Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 4,6-Di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside?

The compound is typically synthesized via the Ferrier rearrangement , a reaction where glycals (1,2-unsaturated pyranoses) undergo acid-catalyzed allylic substitution with nucleophiles (e.g., alcohols, thiols). For example, tri-O-acetyl-D-glucal reacts with methyl alcohol in the presence of NaHSO₄-SiO₂ to yield the title compound. This method ensures stereochemical control at the anomeric center and retains the 2,3-unsaturation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Key diagnostic signals include the double bond protons (δ ~5.7–6.0 ppm, J = 10–11 Hz for H-2/H-3) and acetyl methyl groups (δ ~2.0–2.1 ppm). Coupling constants (e.g., J1,2 ~3–4 Hz) confirm the α-anomeric configuration .

- X-ray crystallography : The pyranose ring adopts an envelope conformation (C5–O5–C1–C2–C3–C4), with puckering parameters (e.g., q₂ = 0.421 Å, φ₂ = 321°) calculated using Cremer-Pople coordinates . Acetyl groups occupy equatorial positions to minimize steric strain .

Advanced Research Questions

Q. What factors influence the stereochemical outcomes of epoxidation reactions involving this compound?

Epoxidation of the 2,3-double bond with peracids (e.g., mCPBA) produces diastereomeric epoxides. The ratio of manno- vs. allo-adducts depends on:

- Allylic substituents : Bulky groups (e.g., t-butyl glycosides) favor the manno-epoxide (4:1 ratio), while deacetylated derivatives shift selectivity toward allo-epoxides (1:3) due to steric and electronic effects .

- Solvent polarity : Polar aprotic solvents stabilize transition states with partial positive charge development at C3 .

Q. How can this compound serve as a precursor for synthesizing bioactive derivatives (e.g., amino sugars)?

Palladium-catalyzed allylic substitution enables functionalization at C3:

- Reaction with NaN₃ introduces an azide group, which is reduced to an amine for amino sugar synthesis .

- Oxyamination with hydroxylamine derivatives yields 4-amino-2,3-unsaturated analogs, useful in glycopeptide antibiotic research .

- Anti-inflammatory derivatives (e.g., phthalimide-linked triazoles) exhibit bioactivity (~69% inhibition in inflammation models) .

Q. What challenges arise in analyzing crystallographic data for derivatives of this compound?

- Disorder in acetyl groups : Dynamic disorder in the 4,6-O-acetyl moieties requires refinement using split-atom models or constraints .

- Weak intermolecular interactions : C–H⋯O/S hydrogen bonds stabilize the crystal lattice but complicate electron density maps, necessitating high-resolution data (θ > 25°) for accurate modeling .

Methodological Considerations

Q. How can reaction conditions be optimized for Ferrier rearrangement to maximize yield and α-selectivity?

- Catalyst : NaHSO₄-SiO₂ (3 mmol/g) in acetonitrile at 80°C achieves >95% conversion in 5 minutes .

- Nucleophile excess : Methyl alcohol in a 10:1 molar ratio ensures α-selectivity via an oxycarbenium ion intermediate .

Q. What computational tools are recommended for analyzing ring puckering and stereoelectronic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.